molecular formula C13H20N2O B2952318 {4-[(1-Methylpiperidin-4-yl)oxy]phenyl}methanamine CAS No. 937599-45-6

{4-[(1-Methylpiperidin-4-yl)oxy]phenyl}methanamine

Cat. No.: B2952318
CAS No.: 937599-45-6
M. Wt: 220.316
InChI Key: PZEYBVDPDHNLET-UHFFFAOYSA-N
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Description

{4-[(1-Methylpiperidin-4-yl)oxy]phenyl}methanamine is a secondary amine featuring a piperidine ring substituted with a methyl group at the 1-position and linked via an ether bridge to a phenyl ring bearing a methanamine group. This compound (CAS 1229625-24-4 in its dihydrochloride form) is primarily utilized in medicinal chemistry as a building block for synthesizing biologically active molecules, such as androgen receptor antagonists and pyrimidine derivatives . Its structural flexibility allows for modifications that influence receptor binding, solubility, and metabolic stability.

Properties

IUPAC Name

[4-(1-methylpiperidin-4-yl)oxyphenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-15-8-6-13(7-9-15)16-12-4-2-11(10-14)3-5-12/h2-5,13H,6-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEYBVDPDHNLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1-Methylpiperidin-4-yl)oxy]phenyl}methanamine typically involves the reaction of 4-hydroxybenzylamine with 1-methylpiperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

{4-[(1-Methylpiperidin-4-yl)oxy]phenyl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, {4-[(1-Methylpiperidin-4-yl)oxy]phenyl}methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study receptor-ligand interactions and enzyme inhibition. It is also employed in the development of new drugs targeting specific biological pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It is used in the development of drugs for treating neurological disorders and other medical conditions .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of various products, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of {4-[(1-Methylpiperidin-4-yl)oxy]phenyl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below highlights key structural analogs and their molecular characteristics:

Compound Name Substituent Variations Molecular Formula Molecular Weight Key References
{4-[(1-Methylpiperidin-4-yl)oxy]phenyl}methanamine Piperidine (1-methyl), phenyl-O- linkage C13H20N2O 220.31 (free base)
(1-Benzylpiperidin-4-yl)methanamine Piperidine (1-benzyl) C13H20N2 204.31
1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine Piperidine (4-methyl), direct phenyl linkage C13H20N2 204.31
N-Methyl-4-[(6-methylpyrazin-2-yl)oxy]benzylamine Pyrazine (6-methyl) replacing piperidine C13H15N3O 229.28
[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine Tetrahydropyran replacing piperidine C12H17NO2 207.27
1-[4-(4-Phenylpiperazin-1-yl)phenyl]methanamine Piperazine (4-phenyl) replacing piperidine C17H21N3 267.37

Key Observations :

  • Piperidine vs.
  • Aryl Linkage : Ether linkages (target compound, ) improve metabolic stability compared to direct C-N bonds (), which may be prone to oxidative degradation.

Pharmacological and Physicochemical Properties

  • Target Compound : Demonstrated utility in androgen receptor antagonism (IC50 ~nM range) when incorporated into hydantoin derivatives .
  • 4-Methoxybutyrylfentanyl Analogs : Piperidine-containing opioids (e.g., 4-Methoxybutyrylfentanyl ) highlight the critical role of substituent bulkiness in µ-opioid receptor affinity.
  • Solubility : The dihydrochloride salt of the target compound () enhances aqueous solubility, making it preferable for in vivo studies compared to free bases (e.g., ).

Biological Activity

{4-[(1-Methylpiperidin-4-yl)oxy]phenyl}methanamine, a compound with significant research interest, has been studied for its biological activities, particularly in the context of drug development and receptor interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methanamine group and an ether linkage to a phenyl moiety. This unique structure allows it to interact with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes.

  • Receptor Interactions : The compound has been shown to modulate receptor activity, particularly in the central nervous system, which suggests potential applications in treating neurological disorders.
  • Enzyme Inhibition : It also plays a role in enzyme inhibition, which can affect various metabolic pathways, making it a candidate for further drug development.

1. Neuropharmacological Effects

Research indicates that this compound may exhibit neuroprotective effects and influence neurotransmitter systems. Its interaction with serotonin receptors has been noted, suggesting potential applications in treating mood disorders .

2. Anticancer Properties

Preliminary studies have shown that derivatives of this compound might possess anticancer activities. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), indicating that structural modifications could enhance these effects .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-[(1-Methylpiperidin-4-yl)oxy]anilineSimilar structure with an aniline groupModulates similar receptors but with different selectivity
4-[(1-Methylpiperidin-4-yl)oxy]phenolSimilar structure with a phenol groupExhibits antioxidant properties but less efficacy in receptor modulation

The unique combination of functional groups in this compound provides it with distinct chemical properties that may enhance its selectivity and efficacy compared to structurally similar compounds .

Case Study 1: Neuroprotective Effects

A study investigated the effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage markers, highlighting its potential as a neuroprotective agent .

Case Study 2: Anticancer Activity

In another study, derivatives of this compound were screened for their ability to inhibit cell proliferation in various cancer cell lines. The results showed that several derivatives had IC50 values in the low micromolar range against MDA-MB-231 cells, suggesting promising anticancer activity that warrants further investigation .

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